5-Methyl-1,10-phenanthroline
Overview
Description
5-Methyl-1,10-phenanthroline is a methylated derivative of 1,10-phenanthroline, a versatile ligand known for its rigid, planar structure, and ability to form complexes with various metal ions. This modification introduces unique chemical and physical properties, making it a subject of interest in coordination chemistry and materials science.
Synthesis Analysis
The synthesis of 5-Methyl-1,10-phenanthroline and its derivatives typically involves direct methylation of 1,10-phenanthroline or through more complex routes involving the construction of the phenanthroline core with a pre-installed methyl group. Methods such as Suzuki coupling followed by methylation have been utilized to afford multi-substituted phenanthrolines with high yields, showcasing the versatility and efficiency of modern synthetic routes (Dietrich-Buchecker, Jime´nez, & Sauvage, 1999).
Molecular Structure Analysis
5-Methyl-1,10-phenanthroline maintains the aromaticity, planarity, and basicity characteristic of the parent phenanthroline molecule. The methyl group at the 5-position induces electronic and steric effects that influence the ligand’s coordination behavior and the photophysical properties of its metal complexes. Studies on similar methylated phenanthrolines have shown variations in biological activity and binding affinity to targets like DNA, highlighting the impact of methylation on molecular interaction dynamics (Brodie, Collins, & Aldrich-Wright, 2004).
Chemical Reactions and Properties
5-Methyl-1,10-phenanthroline participates in a variety of chemical reactions typical of aromatic heterocycles, including coordination to metal ions, nucleophilic substitution, and electrophilic aromatic substitution. Its ability to act as a bidentate ligand allows the formation of stable metal complexes with diverse coordination geometries. The presence of the methyl group can influence the electronic properties of the complexes, affecting their reactivity and catalytic activity.
Physical Properties Analysis
The physical properties of 5-Methyl-1,10-phenanthroline, such as solubility, melting point, and crystal structure, are closely related to its molecular structure. The introduction of a methyl group can lead to changes in these properties, influencing the compound’s behavior in different solvents and its suitability for various applications in materials science and catalysis.
Chemical Properties Analysis
The chemical properties of 5-Methyl-1,10-phenanthroline, including acidity, basicity, and photophysical behavior, are significantly impacted by the methyl substitution. This modification can alter the ligand’s electronic properties, influencing its ability to donate and accept electrons during chemical reactions. The methyl group also affects the stability and electronic spectra of its metal complexes, which are crucial for their application in areas such as sensing, light-emitting devices, and photocatalysis.
- Synthesis and properties of multi-substituted phenanthrolines (Dietrich-Buchecker, Jime´nez, & Sauvage, 1999).
- Study on DNA binding and biological activity of platinum(II) complexes containing methyl-substituted phenanthrolines (Brodie, Collins, & Aldrich-Wright, 2004).
Scientific Research Applications
DNA Binding and Biological Activity
A study investigated platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, including 5-methyl-1,10-phenanthroline (5-Mephen). It was found that 5-Mephen exhibited significant biological activity against the L1210 Murine leukaemia cell line. The study also explored binding constants using circular dichroism spectroscopy and provided insights into DNA binding preferences through two-dimensional NMR spectroscopy (Brodie, Collins, & Aldrich-Wright, 2004).
Antimicrobial Properties
Research identified 5-nitro-1,10-phenanthroline (5NP) as a lead compound against Mycobacterium tuberculosis. 5NP demonstrated a dual mechanism of action: direct against the bacteria and by inducing autophagy in macrophages. This study emphasized the essentiality of the nitro group for in vitro activity and highlighted the potential of 5-methyl-1,10-phenanthroline derivatives in antimicrobial research (Kidwai et al., 2017).
Liquid Crystal Applications
1,10-Phenanthroline derivatives, including 5-methyl-1,10-phenanthroline, were used to create ionic liquid crystals. These compounds displayed mesomorphic behavior, offering potential applications in material science. The study also investigated the influence of both the cation and anion type on the thermal behavior of these complexes (Cardinaels et al., 2011).
Synthesis of Substituted Ligands
A synthesis process involving 1,10-phenanthroline and ketones was explored. This process enabled the creation of various substituted phenanthrolines, which have numerous potential applications as ligands in metal-promoted reactions, including asymmetric catalysis (O'Neill & Helquist, 1999).
Fluorescent Chemosensors
A Phen derivative, 3,8-bis(5-methylthiophen-2-yl)-1,10-phenanthroline (PHT1), was synthesized and characterized for its distinctive fluorescence emission enhancement upon complexation with Zn2+. This property of PHT1, attributed to the electron-donating effects of the 5-methyl groups, was utilized for sensing Zn2+ within living cells (Zhang et al., 2012).
Biosensor Development
Investigation into the application of 1,10-phenanthroline derivatives as mediators for glucose oxidase (GOX) was conducted. This study illustrated that certain derivatives, particularly those containing amino groups, could act as effective redox mediators for GOX, suggesting potential in biosensor and biofuel cell development (Oztekin et al., 2010).
Safety And Hazards
properties
IUPAC Name |
5-methyl-1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAQYOZROIFQHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062771 | |
Record name | 1,10-Phenanthroline, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062771 | |
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Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or pale yellow powder; [Alfa Aesar MSDS] | |
Record name | 5-Methyl-1,10-phenanthroline | |
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Product Name |
5-Methyl-1,10-phenanthroline | |
CAS RN |
3002-78-6 | |
Record name | 5-Methyl-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3002-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Methyl-1,10-phenanthroline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-1,10-phenanthroline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4272 | |
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Record name | 1,10-Phenanthroline, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,10-Phenanthroline, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.182 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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